4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
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Overview
Description
Benzo[d]thiazol-2-amine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in the synthesis of various pharmaceuticals and organic materials .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(4-(methylsulfonyl) phenyl) benzimidazoles, involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The exact synthesis process for “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-methylbenzo[d]thiazol-2-amine, includes a benzene ring fused to a thiazole ring . The exact molecular structure of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.Chemical Reactions Analysis
The chemical reactions of similar compounds involve their use as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . The exact chemical reactions of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-methylbenzo[d]thiazol-2-amine, include a boiling point of 315.7±11.0 °C (Predicted), a density of 1.191±0.06 g/cm3 (Predicted), and a pKa of 5.98±0.40 (Predicted) . The exact physical and chemical properties of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.Scientific Research Applications
Synthesis and Derivative Formation
The synthesis and transformation of compounds related to 4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine have been extensively studied, focusing on their potential in creating novel chemical entities. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting a method for synthesizing sulfamide derivatives that could be structurally related to the target compound (Katritzky et al., 2007). Additionally, the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moieties as antimicrobial agents represent another avenue of exploration, where the structural features of the target compound are utilized for potential biological activity (Sahin et al., 2012).
Antimicrobial and Anticancer Potential
Research has also delved into the antimicrobial and anticancer properties of derivatives structurally akin to 4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine. Methylsulfonyl benzothiazoles (MSBT) derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the therapeutic potential of these compounds (Lad et al., 2017).
Chemical Interactions and Reactivity
The reactivity and interactions of benzothiazolyl substituted compounds with various amines have been examined, providing insights into the chemical behavior of similar compounds. This includes the study of α-phosphorylmethyl benzothiazolyl sulfoxides with amines, revealing complex product mixtures and mechanistic pathways (Morita et al., 2008).
Novel Applications and Material Science
On a different note, the development of multi-stimuli responsive materials based on benzothiazolyl compounds indicates the potential of these chemicals in advanced material science applications. For example, a novel half-cut cruciform compound exhibiting significant morphological and fluorescence changes under different stimuli has been developed, illustrating the versatility and application breadth of benzothiazole derivatives (Lu & Xia, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-22(18,19)12-4-2-3-11-13(12)16-14(21-11)15-5-6-17-7-9-20-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBFRONGGQTRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine |
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